molecular formula C20H17BrN4OS B2948076 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242886-11-8

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2948076
CAS RN: 1242886-11-8
M. Wt: 441.35
InChI Key: RSTAYFBSCGEEFI-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H17BrN4OS and its molecular weight is 441.35. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

Compounds within the triazolo[4,3-a]pyrazine class, like the one mentioned, have been synthesized and evaluated for their antiviral and antitumoral activities. Notably, derivatives have shown promising in vitro anticoronavirus and antitumoral activity. These findings highlight the compound's potential in contributing to the development of new therapeutic agents targeting viral infections and cancer. Structural variations on the phenyl moiety of these compounds have been shown to influence their biological properties significantly, underscoring the importance of chemical modifications in enhancing antiviral or antitumoral activity. The antitumoral activity, in particular, was attributed to the inhibition of tubulin polymerization, a critical mechanism in cancer therapy (Parameshwara Chary Jilloju et al., 2021).

Antimicrobial Agents

Another area of application for similar compounds involves their antimicrobial properties. The synthesis and structure-activity relationship of thiophene-based heterocycles, including triazolo[4,3-a]pyrazine derivatives, have been investigated for their potential as antimicrobial agents. These compounds have shown significant potency against various microbial strains, indicating their potential in addressing antibiotic resistance and the development of new antibacterial and antifungal treatments (Y. Mabkhot et al., 2016).

Anticancer Activity

Furthermore, the triazolo[4,3-a]pyrazine scaffold has been utilized in the design of compounds with anticancer activity. Synthesis and biological evaluation of pyrazole-1,2,4-triazole hybrids have demonstrated the potential of these compounds in inhibiting various cancer cell lines. The study provides insights into the structure-activity relationships crucial for designing more effective anticancer agents, emphasizing the compound's role in medicinal chemistry research aimed at discovering new treatments for cancer (N. Mallisetty et al., 2022).

properties

IUPAC Name

7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTAYFBSCGEEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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